2,6-Diphenyl-4H-thiopyran-4-thione
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Overview
Description
2,6-Diphenyl-4H-thiopyran-4-thione is a heterocyclic compound with the molecular formula C17H12S2 It is characterized by a thiopyran ring substituted with phenyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diphenyl-4H-thiopyran-4-thione can be synthesized through several methods. One common approach involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with a sulfurizing agent. The reaction typically occurs under mild conditions and may involve the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiopyran ring .
Scientific Research Applications
2,6-Diphenyl-4H-thiopyran-4-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or anticancer agent.
Medicine: Investigations into its pharmacological properties are ongoing, with some studies exploring its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4H-thiopyran-4-thione involves its interaction with molecular targets and pathways within biological systems. It may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or disruption of cellular processes. The specific molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide
- 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
2,6-Diphenyl-4H-thiopyran-4-thione is unique due to its specific substitution pattern and the presence of a thiopyran ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1029-97-6 |
---|---|
Molecular Formula |
C17H12S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,6-diphenylthiopyran-4-thione |
InChI |
InChI=1S/C17H12S2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
QENWKTQYINCUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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